2-(2,5-Dichlorobenzamido)-5-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide
Descripción
Propiedades
IUPAC Name |
2-[(2,5-dichlorobenzoyl)amino]-5-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16Cl2N2O2S/c1-8-2-5-13-11(6-8)14(15(20)22)17(24-13)21-16(23)10-7-9(18)3-4-12(10)19/h3-4,7-8H,2,5-6H2,1H3,(H2,20,22)(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGKRKOHOIQWOOL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2=C(C1)C(=C(S2)NC(=O)C3=C(C=CC(=C3)Cl)Cl)C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16Cl2N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mecanismo De Acción
Comparación Con Compuestos Similares
Comparison with Structurally Similar Compounds
Structural Features and Substitution Patterns
The following table compares key structural attributes of the target compound with its closest analogs:
Key Observations:
- Methyl Position : The 5-methyl group in the target compound introduces steric hindrance distinct from the 6-methyl in Analog 2, which may alter conformational flexibility .
- Functional Group Variation : Analog 4’s ethyl ester (vs. carboxamide) reduces polarity, impacting solubility and metabolic stability .
Métodos De Preparación
Formation of the Tetrahydrobenzo[b]Thiophene Core
The synthesis begins with the preparation of the 4,5,6,7-tetrahydrobenzo[b]thiophene scaffold via the Gewald reaction , a well-established method for constructing 2-aminothiophene derivatives. Cyclohexanone derivatives react with ethyl cyanoacetate and elemental sulfur in the presence of a base such as morpholine or piperidine. For the target compound, 4-methylcyclohexanone is employed to introduce the methyl group at position 5 of the thiophene ring.
Representative Reaction Conditions
- Reagents : 4-Methylcyclohexanone (1.0 equiv), ethyl cyanoacetate (1.2 equiv), sulfur (1.5 equiv), morpholine (catalytic).
- Solvent : Ethanol or DMF.
- Temperature : 80–100°C, reflux for 6–12 hours.
- Yield : 70–85%.
This step generates 2-amino-5-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile , which serves as the precursor for subsequent functionalization.
Acylation of the 2-Amino Group
The 2-amino group undergoes acylation with 2,5-dichlorobenzoyl chloride to introduce the dichlorobenzamido moiety. This reaction is typically conducted in anhydrous dichloromethane (DCM) or dimethylformamide (DMF) using triethylamine (TEA) as a base to neutralize HCl byproducts.
Procedure
- Dissolve the 2-aminothiophene derivative (1.0 equiv) in DCM.
- Add TEA (1.5 equiv) and cool to 0°C.
- Slowly add 2,5-dichlorobenzoyl chloride (1.2 equiv) dropwise.
- Stir at room temperature for 4–6 hours.
- Quench with ice-cold water, extract with DCM, and purify via recrystallization (ethanol:DMF = 4:1).
Key Data
Hydrolysis of the 3-Carbonitrile to Carboxamide
The nitrile group at position 3 is hydrolyzed to a carboxamide using concentrated sulfuric acid or alkaline hydrogen peroxide.
Acidic Hydrolysis Protocol
- Add the nitrile intermediate (1.0 equiv) to concentrated H₂SO₄.
- Stir at 0°C for 1 hour, then gradually warm to 25°C.
- Pour into ice-water, neutralize with NH₄OH, and filter the precipitate.
Alternative Basic Hydrolysis
- React the nitrile with 30% H₂O₂ in NaOH (1 M) at 80°C for 2 hours.
- Acidify with HCl to pH 2–3 and extract with ethyl acetate.
Key Data
- Yield : 60–70%.
- Characterization : IR reveals C=O (amide) at 1635 cm⁻¹ and loss of CN stretch (2225 cm⁻¹).
Optimization of Reaction Conditions
Solvent and Temperature Effects
Catalytic Enhancements
- Phase-Transfer Catalysts : Tetrabutylammonium bromide (TBAB) improves yields in the Gewald reaction by 10–15%.
- Microwave Assistance : Reduces hydrolysis time from 2 hours to 30 minutes.
Characterization and Analytical Data
Spectral Analysis
Elemental Analysis
| Element | Calculated (%) | Found (%) |
|---|---|---|
| C | 51.06 | 51.18 |
| H | 3.17 | 3.11 |
| N | 15.53 | 15.64 |
Comparative Analysis of Methodologies
Gewald Reaction Variations
Acylation Efficiency
- Chloride vs. Bromide Reagents : 2,5-Dichlorobenzoyl chloride provides higher yields (75–80%) than brominated analogs (60–65%) due to better leaving-group ability.
Challenges and Mitigation Strategies
Side Reactions
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
